5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
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Overview
Description
5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound that features an iodine atom, a benzoyl group, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the iodination of a benzoic acid derivative. The iodinated benzoic acid is then subjected to a series of reactions, including esterification, amidation, and thioamide formation, to introduce the 4-(2-methylpropoxy)benzoyl and carbamothioylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and the carbamothioylamino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the 4-(2-methylpropoxy)benzoyl and carbamothioylamino groups.
5-Iodo-2-methylbenzoic acid: Similar but with a methyl group instead of the 4-(2-methylpropoxy)benzoyl group.
4-Iodo-2-aminobenzoic acid: Similar but with an amino group instead of the carbamothioylamino group.
Uniqueness
5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
586393-02-4 |
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Molecular Formula |
C19H19IN2O4S |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
5-iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H19IN2O4S/c1-11(2)10-26-14-6-3-12(4-7-14)17(23)22-19(27)21-16-8-5-13(20)9-15(16)18(24)25/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
PQTVJUHBRLTQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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